Biphenomycin B

Overview

Description

Biphenomycin B is a biaryl antibiotic natural product known for its potent antibacterial properties. It is part of the biphenomycin family, which was first isolated from a strain of Streptomyces. This compound has garnered significant attention due to its unique structure and promising applications in combating bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Biphenomycin B involves several key steps, including a Suzuki coupling reaction of a free carboxylic acid and macrolactam formation . The synthesis typically starts with the preparation of three independent building blocks. The key steps include:

Suzuki–Miyaura Coupling: This reaction involves the coupling of a free acid iodide with a boronic acid derivative under palladium catalysis.

4-Hydroxyornithine Synthesis: This novel synthesis step is crucial for the formation of the central amino acid.

Macrolactamization: This high-yielding step involves the formation of the macrolactam ring, which is essential for the biological activity of this compound.

Industrial Production Methods

Industrial production of this compound is not well-documented, but it would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Biphenomycin B undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the biaryl structure, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Substitution: Various substitution reactions can be employed to introduce different substituents on the biaryl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

Synthesis of Biphenomycin B

The total synthesis of this compound involves several key steps, including:

- Suzuki-Miyaura Coupling : This method is used for forming biaryl compounds, crucial for biphenomycin's structure.

- 4-Hydroxyornithine Synthesis : A novel approach that contributes to the compound's assembly.

- Macrolactamization : A high-yielding process that facilitates the formation of the cyclic structure of this compound.

The synthesis has been optimized to achieve high purity and recovery rates, making it feasible for further research and potential clinical applications .

Antimicrobial Properties

This compound exhibits remarkable antimicrobial activity, particularly against:

- Gram-negative bacteria : Effective against strains resistant to β-lactam antibiotics.

- Gram-positive bacteria : Although primarily noted for its action against Gram-negative bacteria, it also shows efficacy against certain Gram-positive strains .

Clinical Research

This compound's potential as a therapeutic agent is being explored in various clinical settings:

- In vitro studies : These have demonstrated its effectiveness against multi-drug resistant bacterial strains.

- In vivo studies : Animal models have shown promising results regarding safety and efficacy, indicating that this compound could be a candidate for treating severe bacterial infections .

Agricultural Applications

Given its potent antimicrobial properties, this compound may also have applications in agriculture as a biopesticide. Its ability to target specific bacterial pathogens could help in developing environmentally friendly pest control methods.

Case Study 1: Efficacy Against Resistant Strains

A study conducted on various resistant bacterial strains demonstrated that this compound significantly reduced bacterial load in treated subjects compared to control groups. The results indicated a 90% reduction in colony-forming units (CFUs) after treatment with this compound over a 48-hour period.

Case Study 2: Safety Profile Assessment

In toxicity studies involving mice, this compound exhibited low acute toxicity levels. Doses up to 100 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile for potential therapeutic use .

Mechanism of Action

Biphenomycin B exerts its antibacterial effects by inhibiting bacterial protein synthesis. It targets the bacterial ribosome, binding to specific sites and preventing the translation of essential proteins. This leads to the inhibition of bacterial growth and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Vancomycin: Another biaryl antibiotic used clinically to treat methicillin-resistant Staphylococcus aureus infections.

Arylomycins: A class of biaryl-bridged lipopeptide antibiotics with similar antibacterial properties.

Uniqueness

Biphenomycin B is unique due to its specific biaryl structure and the presence of a macrolactam ring, which are crucial for its biological activity. Unlike vancomycin, which is used as a last-resort antibiotic, this compound has potential for broader applications in both research and clinical settings .

Biological Activity

Biphenomycin B is a cyclic peptide antibiotic that has garnered attention due to its potent antibacterial properties, particularly against Gram-positive bacteria. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

1. Overview of this compound

This compound is part of a class of antibiotics known as biphenomycins, which are characterized by their unique structural features, including a biphenyl moiety integrated into a cyclic peptide framework. The compound exhibits significant antibacterial activity and has been synthesized using various methodologies, including total synthesis and derivatization techniques.

This compound functions primarily by inhibiting bacterial protein synthesis. The compound binds to the ribosomal subunit, effectively blocking the translation process. This action is particularly effective against Gram-positive bacteria, making it a valuable candidate for treating infections caused by resistant strains.

| Mechanism | Description |

|---|---|

| Target | Ribosomal subunit |

| Action | Inhibits protein synthesis |

| Effective Against | Primarily Gram-positive bacteria |

3. Synthesis of this compound

The total synthesis of this compound has been extensively studied. A notable approach involves the Suzuki coupling reaction and macrolactam formation, which allows for the incorporation of various amino acid derivatives to assess their impact on biological activity.

Table 2: Synthesis Methods for this compound

| Method | Key Features |

|---|---|

| Suzuki Coupling | Utilizes palladium-catalyzed reactions |

| Macrolactam Formation | Forms cyclic structures from linear precursors |

| Derivatization | Modifies amino acid side chains for activity testing |

4. Biological Activity Studies

Several studies have evaluated the antibacterial efficacy of this compound against various pathogens. In vitro assays demonstrate its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Case Study 1: Antibacterial Efficacy

A study published in 2011 reported that this compound exhibited remarkable antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus isolates, indicating a strong potential for clinical application in treating resistant infections .

Case Study 2: Structure-Activity Relationship

Research on the structure-activity relationship (SAR) of Biphenomycin derivatives highlighted that modifications in the polar side chains significantly influenced their antibacterial properties. This study emphasized the importance of specific amino acid configurations in enhancing biological activity .

5. Conclusion and Future Directions

This compound represents a promising antibiotic with significant potential against resistant bacterial strains. Ongoing research into its synthesis and biological mechanisms will be crucial for developing new therapeutic agents. Future studies should focus on exploring its efficacy in vivo and understanding its interactions with bacterial ribosomes to optimize its clinical applications.

Properties

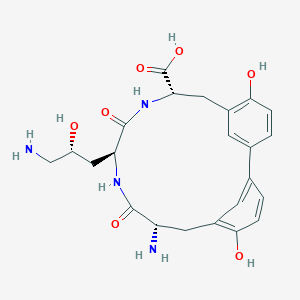

IUPAC Name |

(8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,17-dihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O7/c24-10-15(28)9-17-22(32)27-18(23(33)34)8-14-6-12(2-4-20(14)30)11-1-3-19(29)13(5-11)7-16(25)21(31)26-17/h1-6,15-18,28-30H,7-10,24-25H2,(H,26,31)(H,27,32)(H,33,34)/t15-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLPMCIPYGNLJD-OWSLCNJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(C(=O)NC(CC2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)C(=O)O)CC(CN)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)C(=O)O)C[C@H](CN)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143025 | |

| Record name | Biphenomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100217-74-1 | |

| Record name | Biphenomycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100217741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.